tert-Butyl Azetidine-3-carboxylate
Overview
Description
tert-Butyl Azetidine-3-carboxylate is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl Azetidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 1-azabicyclo[1.1.0]butane with tert-butyl chloroformate under basic conditions . Another method includes the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with sodium cyanide in dimethyl sulfoxide, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process typically includes steps such as deprotonation, cyclization, and purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl Azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium cyanide, dimethyl sulfoxide, and tert-butyl chloroformate . Reaction conditions often involve basic or acidic environments, depending on the desired transformation .
Major Products Formed
Major products formed from reactions involving this compound include various substituted azetidines and carboxylic acid derivatives .
Scientific Research Applications
tert-Butyl Azetidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and enzyme inhibitors.
Industry: This compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl Azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biological processes such as cell proliferation and migration . Its effects are mediated through binding to active sites and altering enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl Azetidine-3-carboxylate include:
Uniqueness
This compound is unique due to its specific structural features, which provide distinct reactivity and stability compared to other azetidine derivatives. Its tert-butyl group offers steric protection, enhancing its utility in various synthetic applications .
Properties
IUPAC Name |
tert-butyl azetidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-9-5-6/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEPMFDUWLPBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618569 | |
Record name | tert-Butyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790600-78-1 | |
Record name | tert-Butyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl azetidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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